molecular formula C9H9NO2 B1580599 N-(4-Hydroxyphenyl)acrylamide CAS No. 34443-04-4

N-(4-Hydroxyphenyl)acrylamide

Cat. No.: B1580599
CAS No.: 34443-04-4
M. Wt: 163.17 g/mol
InChI Key: POVITWJTUUJBNK-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)acrylamide: is a chemical compound characterized by its phenyl ring substituted with a hydroxyl group and an acrylamide moiety

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

    • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where raw materials are added in specific quantities and reaction conditions are closely monitored to ensure product consistency.

    • Continuous Flow Process: Some manufacturers may employ a continuous flow process, which allows for more efficient production and better control over reaction parameters.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    • Reduction: Reduction reactions can convert the compound into its corresponding amine.

    • Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, leading to various derivatives.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution product.

    Major Products Formed:

    • Quinone Derivatives: Resulting from oxidation reactions.

    • Amine Derivatives: Resulting from reduction reactions.

    • Substituted Derivatives: Resulting from substitution reactions.

    Scientific Research Applications

    Chemistry: N-(4-Hydroxyphenyl)acrylamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and polymers. Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The compound exerts its effects through multiple pathways, depending on its application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to modulation of biological processes. The exact mechanism can vary based on the specific derivative and its intended use.

    Comparison with Similar Compounds

    • N-(4-Hydroxyphenyl)glycine: A related compound with similar structural features but different functional groups.

    • Paracetamol (Acetaminophen): Another compound with a phenyl ring and an amide group, commonly used as a pain reliever.

    Uniqueness: N-(4-Hydroxyphenyl)acrylamide stands out due to its specific combination of hydroxyl and acrylamide groups, which confer unique chemical and biological properties compared to its analogs.

    Properties

    IUPAC Name

    N-(4-hydroxyphenyl)prop-2-enamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h2-6,11H,1H2,(H,10,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    POVITWJTUUJBNK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CC(=O)NC1=CC=C(C=C1)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00188014
    Record name Acrylanilide, 4'-hydroxy-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00188014
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    163.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    34443-04-4
    Record name N-(4-Hydroxyphenyl)acrylamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=34443-04-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Acrylanilide, 4'-hydroxy-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034443044
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Acrylanilide, 4'-hydroxy-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00188014
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N-(4-hydroxyphenyl)acrylamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.282
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    To 2 (200 mg, 0.98 mmol) in 1.5 ml of MeOH in a 5 ml screw-capped vial is added 1.0 ml of 0.5 M of sodium methoxide in MeOH. The mixture is stirred at ambient temperature, and the reaction is complete in 10 min. The mixture is neutralized by addition of cation exchange resin (Dowex, 50W×8, H+) (moist pH paper). The resin is removed by filtration and washed with MeOH. The combined filtrate and wash is concentrated by rotary evaporation to yield an off-white solid (152 mg, 95%), ESI-MS (M+H)+: 164.2. 1H-NMR (acetone-d6), δ 9.15 (1H, br, NH), 7.59 (2H, d, J=9.0 Hz, NHCCH), 6.82 (2H, d, J=9.0 Hz, NHCCHCH), 6.52˜6.35 (2H, m, COCHCHH (anti to each other)), 5.70 (1H, dd, J=9.8 and 2.2 Hz, COCHCHH (syn to COCH)).
    Name
    Quantity
    200 mg
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    1.5 mL
    Type
    solvent
    Reaction Step One
    Name
    sodium methoxide
    Quantity
    1 mL
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two
    [Compound]
    Name
    50W
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Yield
    95%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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